Betamethasone valerate
Overview
Description
Betamethasone valerate is a synthetic glucocorticoid ester, specifically the 17-valerate ester of betamethasone. It is widely used in dermatology for its anti-inflammatory and immunosuppressive properties. This compound is commonly employed in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis due to its efficacy and lower incidence of steroid-induced adverse effects compared to other glucocorticoids .
Mechanism of Action
Target of Action
Betamethasone valerate is a synthetic adrenocorticosteroid . It primarily targets glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for processes such as metabolism, immune response, and inflammation .
Mode of Action
This compound, like other glucocorticoids, binds to the glucocorticoid receptor, forming a complex that moves into the cell nucleus . This complex binds to DNA and modifies gene transcription . The result is the inhibition of leukocyte infiltration at the site of inflammation, interference in the function of mediators of inflammatory response, suppression of humoral immune responses, and reduction in edema or scar tissue .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits phospholipase A2 , which leads to a decrease in the formation of arachidonic acid derivatives . This action reduces the production of inflammatory mediators. This compound also suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF .
Pharmacokinetics
Topical corticosteroids like this compound are absorbed percutaneously . The extent of absorption is dependent on several factors, including the integrity of the skin (intact vs. abraded), the formulation of the product, the age of the patient, the duration of use, and the use of occlusive dressings . Betamethasone dipropionate, a related compound, contains two esters which enhance its potency, while this compound has only one ester and is less potent . The use of occlusive dressings with topical steroids significantly increases absorption, increasing the risk for adverse effects .
Result of Action
It can be used topically to manage inflammatory skin conditions such as eczema . It also has immunosuppressive properties, making it useful in managing autoimmune disorders .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the use of occlusive dressings can increase the absorption of the drug, enhancing its effects but also potentially increasing the risk of adverse effects . Additionally, the integrity of the skin where the drug is applied can affect absorption . It is recommended to use this compound only in well-ventilated areas .
Biochemical Analysis
Biochemical Properties
Betamethasone valerate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties . It interacts with glucocorticoid receptors in the cytoplasm of sensitive cells, forming a steroid-receptor complex . This complex then enters the nucleus, where it binds to chromatin, resulting in changes in gene transcription .
Cellular Effects
This compound has been shown to reduce inflammation, itching, and redness in various skin conditions . It achieves this by suppressing the immune response, reducing the release of inflammatory substances like cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown that this compound can cause temporary suppression of adrenal function . No quantifiable amounts of free betamethasone were detectable in any of the preparations, indicating that this compound is stable over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in dogs, daily oral doses of 0.5, 1, or 2 mg betamethasone-17-valerate per kg body weight resulted in reduced body weight gain, leukopenia, lymphopenia, and eosinopenia, and thymic and adrenal atrophy .
Metabolic Pathways
Once absorbed through the skin, this compound is metabolized, primarily in the liver, and then excreted by the kidneys . Some corticosteroids and their metabolites are also excreted in the bile .
Transport and Distribution
This compound is widely distributed to the tissues . In pregnant rats, concentrations of this compound in maternal liver, kidneys, and adrenals and in the fetal membrane were higher than in maternal plasma .
Subcellular Localization
This compound, being a glucocorticoid, primarily acts within the cell nucleus. It forms a complex with the glucocorticoid receptor in the cytoplasm, which then translocates to the nucleus . Here, it binds to specific DNA sequences, leading to changes in gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone valerate involves the esterification of betamethasone with valeric acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Betamethasone valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol form.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield betamethasone and valeric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Betamethasone alcohol.
Hydrolysis: Betamethasone and valeric acid.
Scientific Research Applications
Betamethasone valerate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.
Biology: this compound is employed in studies investigating the mechanisms of glucocorticoid action and their effects on cellular processes.
Medicine: The compound is extensively used in clinical research to evaluate its efficacy and safety in treating inflammatory skin conditions. It is also studied for its potential use in managing other inflammatory diseases.
Industry: this compound is utilized in the formulation of topical pharmaceutical products, including creams, ointments, and lotions
Comparison with Similar Compounds
- Betamethasone dipropionate
- Clobetasol propionate
- Hydrocortisone valerate
Comparison: Betamethasone valerate is unique in its balance of potency and safety. Compared to betamethasone dipropionate and clobetasol propionate, this compound has a lower potency, which translates to a reduced risk of adverse effects. it is more potent than hydrocortisone valerate, making it more effective in treating moderate to severe inflammatory skin conditions .
This compound stands out due to its favorable safety profile and efficacy, making it a preferred choice for long-term management of chronic skin conditions.
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-SUYDQAKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022673 | |
Record name | Betamethasone valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2152-44-5 | |
Record name | Betamethasone valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2152-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamethasone valerate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAMETHASONE VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IFA5XM7R2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does betamethasone valerate exert its anti-inflammatory effects?
A1: this compound, like other corticosteroids, primarily acts by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream effects:
- Transcriptional Regulation: The drug-receptor complex translocates to the nucleus and modulates the transcription of various genes involved in inflammation. []
- Anti-inflammatory Cytokine Suppression: It suppresses the production of pro-inflammatory cytokines like IL-4 and IL-13, key players in inflammatory responses. []
- Cellular Immune Response Modulation: this compound inhibits the proliferation and activation of immune cells, including lymphocytes, responsible for inflammation. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C27H37FO6 and a molecular weight of 476.59 g/mol. []
Q3: What spectroscopic data is available for this compound?
A3: The reference standard for this compound exhibits specific UV and infrared spectra. [] These spectra are crucial for identification and quality control purposes.
Q4: How does the formulation of this compound impact its stability?
A4: this compound can undergo degradation under certain conditions. Studies have explored the impact of different formulations on its stability.
- Cream vs. Ointment Base: this compound in an ointment base demonstrated significantly higher efficacy than in a fatty alcohol propylene glycol (FAPG) base, highlighting the importance of formulation. []
- Biopolymer Incorporation: Incorporation of this compound and sodium fusidate into a biopolymer base enhanced efficacy compared to a conventional formulation, suggesting improved drug delivery and stability. []
- Photostability: Research has investigated photostabilization strategies using compounds like titanium dioxide to protect this compound from UV-induced degradation. []
Q5: What is known about the absorption and distribution of topical this compound?
A5: While primarily intended for topical application, this compound can be absorbed systemically to some extent. Factors influencing absorption include:
- Skin Condition: Patients with extensive psoriasis exhibited greater systemic absorption compared to healthy individuals, highlighting the impact of skin barrier integrity. [, ]
- Vehicle and Occlusion: The vehicle used and the presence of occlusion can significantly influence the extent of absorption. [, ]
Q6: Were there any studies on the long-term effects of this compound?
A6: One study investigated the long-term use of this compound aerosol in children with asthma. After 11 months of treatment, substitution with a placebo led to symptom exacerbation, suggesting the efficacy of the drug in long-term management. Importantly, two children were able to discontinue therapy, indicating a low risk of dependency. [, ]
Q7: What dermatological conditions has this compound been studied for?
A7: Research has explored the efficacy of this compound in various dermatological conditions:
- Psoriasis: Studies demonstrate its effectiveness in treating scalp and plaque psoriasis, with comparisons to other treatments like calcipotriol and phototherapy. [, , , , , ]
- Atopic Dermatitis: this compound effectively reduced inflammation and improved skin barrier function in atopic dermatitis, with comparisons to tacrolimus. [, ]
- Vitiligo: While effective, this compound showed modest results in treating vitiligo, prompting investigations into combination therapies. []
- Phimosis: Topical this compound, alone and in combination with hyaluronidase, demonstrated significant efficacy in treating phimosis in boys. [, ]
- Other Conditions: Research also supports its use in conditions like seborrheic dermatitis, prurigo nodularis, and infected eczema. [, , ]
Q8: What analytical methods are employed for the characterization and quantification of this compound?
A8: Several analytical techniques are crucial in this compound research:
- High-Performance Liquid Chromatography (HPLC): This method allows for the separation, identification, and quantification of this compound and its degradation products. [, ]
- UV Spectrophotometry: UV spectrophotometry, particularly using the absorbance ratio method, facilitates simultaneous quantification of this compound in multi-component formulations. [, ]
- Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for the identification and purity assessment of this compound. []
Q9: What safety concerns are associated with this compound?
A9: While generally safe for topical use, potential side effects associated with this compound include:
- Skin Atrophy: Prolonged or excessive use can lead to skin thinning, highlighting the importance of appropriate treatment duration and monitoring. [, ]
- Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Systemic absorption, particularly with potent formulations or prolonged use, can potentially suppress the HPA axis, affecting cortisol production. [, ]
- Local Irritation: Some individuals may experience mild skin irritation, burning, or itching at the application site. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.